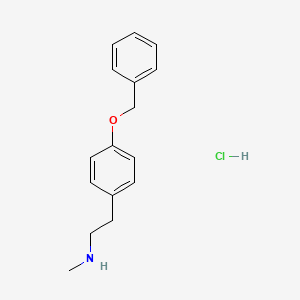

2-(4-(苄氧基)苯基)-N-甲基乙胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

Parkinson’s Disease Treatment

This compound has been used in the synthesis of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives, which have shown promising results in the treatment of Parkinson’s disease . The representative compound 3h, derived from this compound, exhibited potent and selective MAO-B inhibitory activity, excellent anti-oxidative effect, significant metal chelating ability, and appropriate BBB permeability . Moreover, it also displayed good neuroprotective effect and anti-neuroinflammatory ability .

Organic Synthesis

The compound is used in organic synthesis, particularly in the production of other chemicals . For example, it is used in the synthesis of 4-Benzyloxyphenylhydrazine hydrochloride .

Cancer Research

Although not directly, but compounds similar to 2-(4-(Benzyloxy)phenyl)-N-methylethanamine hydrochloride have been used in the synthesis of 2-phenylbenzimidazoles . These have been synthesized by a simple process with high yield and efficiency, and they have shown the effect of substituent groups in their structures on the bioactivity against three cancer cell lines A549, MDA-MB-231 and PC3 .

Neurological Research

Given its potential role in Parkinson’s disease treatment, this compound could be used in broader neurological research. Its effects on MAO-B, oxidative stress, metal chelation, and neuroinflammation could be explored in the context of other neurological disorders .

Drug Development

The compound’s properties, such as its BBB permeability and its effects on MAO-B, make it a potential candidate for drug development . Its derivatives could be explored for their therapeutic potential in various diseases .

Biochemical Research

The compound could be used in biochemical research, particularly in studies exploring the mechanisms of oxidative stress, metal chelation, and neuroinflammation .

作用机制

Target of Action

It is known to interact withLeukotriene A-4 hydrolase . This enzyme plays a crucial role in the production of leukotrienes, which are lipid mediators involved in inflammatory and allergic responses .

Mode of Action

It is known that the compound can undergo various reactions such asfree radical bromination , nucleophilic substitution , and oxidation . These reactions can lead to changes in the structure of the compound, which may influence its interaction with its targets .

Biochemical Pathways

The compound is involved in several biochemical pathways. It can participate in the Suzuki–Miyaura cross-coupling reaction , a widely used carbon–carbon bond-forming reaction . This reaction involves the coupling of an organoboron compound with an organic halide or triflate using a palladium catalyst . The compound can also undergo hydromethylation , a transformation that adds a methyl group and a hydrogen atom to a molecule .

Pharmacokinetics

It is known that the compound’s reactivity can be influenced by factors such as the presence of a palladium catalyst and the type of organoboron reagent used .

Result of Action

Its participation in reactions such as the suzuki–miyaura cross-coupling can lead to the formation of new carbon–carbon bonds, which can significantly alter the structure and properties of molecules .

Action Environment

The action of 2-(4-(Benzyloxy)phenyl)-N-methylethanamine hydrochloride can be influenced by various environmental factors. For instance, the efficiency of the Suzuki–Miyaura cross-coupling reaction can be affected by the choice of solvent, the temperature, and the concentration of the reactants . Additionally, the compound’s reactivity can be influenced by the presence of other substances, such as catalysts and reagents .

属性

IUPAC Name |

N-methyl-2-(4-phenylmethoxyphenyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO.ClH/c1-17-12-11-14-7-9-16(10-8-14)18-13-15-5-3-2-4-6-15;/h2-10,17H,11-13H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZGGLRRRFRHNKM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CC=C(C=C1)OCC2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10469164 |

Source

|

| Record name | 2-[4-(Benzyloxy)phenyl]-N-methylethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10469164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.79 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(Benzyloxy)phenyl)-N-methylethanamine hydrochloride | |

CAS RN |

24958-41-6 |

Source

|

| Record name | 2-[4-(Benzyloxy)phenyl]-N-methylethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10469164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,5-Bis[(trimethylsilyl)ethynyl]thiophene](/img/structure/B1281110.png)